molecular formula C11H15NO2 B13330378 2-methoxy-N-propylbenzamide

2-methoxy-N-propylbenzamide

Cat. No.: B13330378
M. Wt: 193.24 g/mol
InChI Key: DQBXKRNGBFVBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-propylbenzamide is an organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in various fields such as medicine, biology, and industry. This compound is characterized by the presence of a methoxy group (-OCH3) and a propyl group (-C3H7) attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-propylbenzamide typically involves the reaction of 2-methoxybenzoic acid with propylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxy-N-propylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methoxy-N-propylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-methylbenzamide
  • 2-methoxy-N-ethylbenzamide
  • 2-methoxy-N-butylbenzamide

Comparison

2-methoxy-N-propylbenzamide is unique due to its specific combination of the methoxy and propyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-methoxy-N-propylbenzamide

InChI

InChI=1S/C11H15NO2/c1-3-8-12-11(13)9-6-4-5-7-10(9)14-2/h4-7H,3,8H2,1-2H3,(H,12,13)

InChI Key

DQBXKRNGBFVBLY-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1OC

Origin of Product

United States

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